molecular formula C23H25ClN2O9 B576342 Clomocycline CAS No. 1181-54-0

Clomocycline

Cat. No.: B576342
CAS No.: 1181-54-0
M. Wt: 508.9 g/mol
InChI Key: BXTHDFJCJQJHKD-KMVLDZISSA-N
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Mechanism of Action

Target of Action

Clomocycline, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

This compound inhibits bacterial growth by inhibiting translation , a key process in protein synthesis . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to grow and reproduce, thereby limiting the spread of the bacterial infection .

Pharmacokinetics

The pharmacokinetics of this compound, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines, in general, are absorbed in the gastrointestinal tract and widely distributed in body tissues and fluids . They are partially metabolized in the liver and excreted in urine and feces . This compound is lipophilic and can easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound disrupts essential biological processes within the bacteria, leading to a halt in their growth and reproduction . This helps in controlling the spread of the bacterial infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic . Furthermore, the presence of resistant bacteria in the environment can influence the efficacy of this compound. Bacteria can develop resistance to this compound through mechanisms like efflux pumping, where a resistance gene encodes a membrane protein that actively pumps this compound out of the cell, and ribosomal protection, where a resistance gene encodes a protein that binds to the ribosome and prevents this compound from acting on the ribosome .

Chemical Reactions Analysis

Clomocycline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHDFJCJQJHKD-KMVLDZISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905089
Record name Clomocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Record name Clomocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1181-54-0
Record name Clomocycline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clomocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.

ANone: The molecular formula of this compound is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.

ANone: The provided research papers do not contain specific information on this compound's material compatibility or stability under various storage or environmental conditions.

ANone: this compound is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.

ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to this compound.

A: While the research mentions that this compound is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []

A: this compound exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]

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